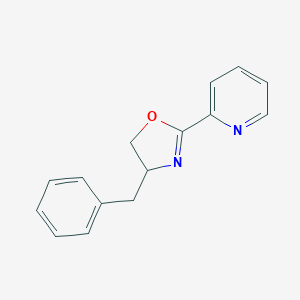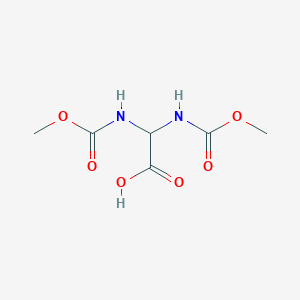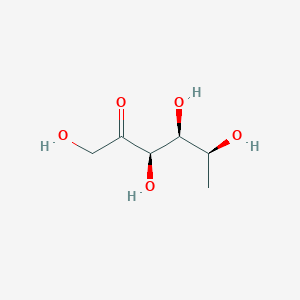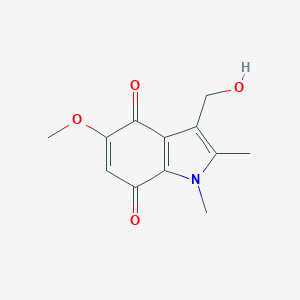![molecular formula C10H19NO4 B173865 Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) CAS No. 197579-95-6](/img/structure/B173865.png)
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) typically involves the reaction of glycine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected glycine . This intermediate is then esterified with isopropanol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) can undergo various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using strong acids such as trifluoroacetic acid (TFA) to yield free glycine.
Substitution: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include acids (e.g., TFA), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines) . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) involves its conversion to glycine upon deprotection . Glycine is a simple amino acid that plays a crucial role in various metabolic pathways, including the synthesis of proteins, nucleic acids, and other biomolecules . The molecular targets and pathways involved include glycine receptors and transporters, which are essential for neurotransmission and cellular signaling .
Comparación Con Compuestos Similares
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) can be compared with other Boc-protected amino acid esters, such as:
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester: Similar in structure but derived from alanine instead of glycine.
Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester: Derived from valine, another amino acid, and used in similar applications.
The uniqueness of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) lies in its specific use as a glycine derivative, which makes it particularly valuable in studies involving glycine metabolism and function .
Propiedades
IUPAC Name |
propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(2)14-8(12)6-11-9(13)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYAMTCRMBVNOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














